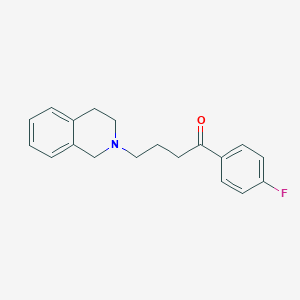
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one
描述
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one, also known as DIBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用机制
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one acts as a competitive inhibitor of DAT, meaning that it binds to the transporter's active site and prevents dopamine from being transported into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance locomotor activity and induce hyperactivity in animal models. It has also been shown to increase extracellular dopamine levels in the striatum, a brain region involved in motor control and reward processing. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a promising candidate for developing new treatments for neurological disorders.
实验室实验的优点和局限性
One advantage of using 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one in lab experiments is its high affinity for DAT, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may complicate interpretation of results.
未来方向
There are many potential future directions for research on 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies are needed to fully understand its effects on other neurotransmitter systems and its potential for interactions with other drugs. Finally, the development of new ligands with improved properties could lead to even more precise manipulation of dopamine levels in the brain.
科学研究应用
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has been primarily used in research as a ligand for the dopamine transporter (DAT). DAT is a protein that regulates dopamine levels in the brain and is a target for drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to bind to DAT with high affinity, making it a useful tool for studying the transporter's function.
属性
分子式 |
C19H20FNO |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)6-3-12-21-13-11-15-4-1-2-5-17(15)14-21/h1-2,4-5,7-10H,3,6,11-14H2 |
InChI 键 |
NMALCZJKSYZTRE-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)



![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
